3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one
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Overview
Description
3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a synthetic compound characterized by a complex structure that includes several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the 5-(trifluoromethyl)-1,2,4-oxadiazole core.
Functionalization of pyridine with the oxadiazole derivative.
Coupling of the piperazine ring with the substituted pyridine.
Introduction of the butanone moiety.
Industrial Production Methods:
Large-scale production utilizes optimized versions of these synthetic routes, focusing on high yields and purity. Advanced techniques like continuous flow chemistry are employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at various functional groups.
Reduction: : Selective reduction reactions can target specific double bonds or functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogens or alkylating agents under varying conditions (e.g., polar aprotic solvents).
Major Products Formed:
The products depend on the reaction type but often include modified versions of the original compound with altered functional groups or additional substituents.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and new materials.
Biology: : Studies suggest potential biochemical activities, such as enzyme inhibition or interaction with biological receptors, making it useful in biochemical assays.
Medicine: : Investigated for therapeutic potential in targeting specific pathways related to disease conditions, including possible uses as an antiviral or anticancer agent.
Industry: : Utilized in the development of new materials with specialized properties, such as enhanced chemical resistance or specific electronic characteristics.
Mechanism of Action
3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one exerts its effects through interaction with molecular targets like enzymes or receptors. The trifluoromethyl group and oxadiazole ring are often key to its binding affinity and specificity, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
3-(Trifluoromethyl)-1,2,4-oxadiazole derivatives
Piperazine-substituted pyridines
3,3-Dimethylbutan-1-one derivatives
These comparisons highlight the unique chemical and biological properties of 3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one, making it a compound of significant interest for further research and application.
Properties
IUPAC Name |
3,3-dimethyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-17(2,3)10-14(27)26-8-6-25(7-9-26)13-5-4-12(11-22-13)15-23-16(28-24-15)18(19,20)21/h4-5,11H,6-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDNHFYYSRXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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